S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
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Overview
Description
“S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate” is a complex organic compound that features a pyridyl group, a thiazole ring, and a methoxyimino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate” typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Addition of the methoxyimino group: This can be done through oximation reactions using methoxyamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the methoxyimino group.
Reduction: Reduction reactions could target the nitro or imino groups.
Substitution: The pyridyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
“S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate” could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might:
Bind to enzymes or receptors: Affecting their activity.
Interact with DNA or RNA: Influencing gene expression.
Modulate signaling pathways: Altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole derivatives: Known for their biological activities.
Pyridyl-containing compounds: Often used in medicinal chemistry.
Methoxyimino compounds: Common in agricultural chemistry as fungicides.
Uniqueness
“S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate” is unique due to its combination of functional groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.
Properties
CAS No. |
80756-32-7 |
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Molecular Formula |
C11H10N4O2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
S-pyridin-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate |
InChI |
InChI=1S/C11H10N4O2S2/c1-17-15-9(7-6-18-11(12)14-7)10(16)19-8-4-2-3-5-13-8/h2-6H,1H3,(H2,12,14)/b15-9- |
InChI Key |
YUPSQTMMUIIVFP-DHDCSXOGSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)SC2=CC=CC=N2 |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)SC2=CC=CC=N2 |
Origin of Product |
United States |
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